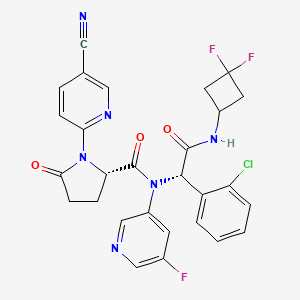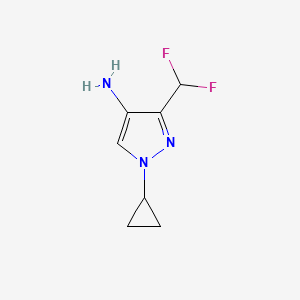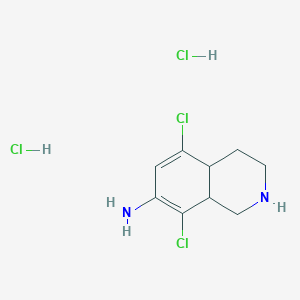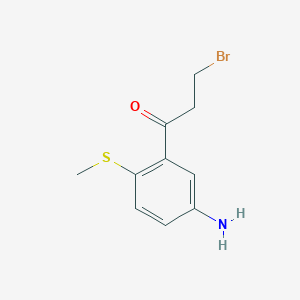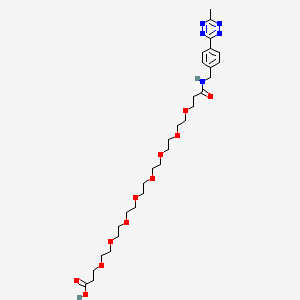
Methyltetrazine-amino-PEG8-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG8-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group, making it highly reactive and suitable for bioorthogonal chemistry applications. This compound is particularly useful in bioconjugation, drug delivery systems, and imaging probes due to its water solubility and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG8-CH2CH2COOH involves the incorporation of a methyltetrazine moiety into a PEG chain. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid can be reacted with amino groups in the presence of activators. The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the PEG linker .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at low temperatures to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG8-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) in an inverse electron demand Diels-Alder reaction.
Amide Bond Formation: The carboxylic acid group reacts with amines to form stable amide bonds in the presence of coupling reagents like EDC or HATU.
Common Reagents and Conditions
Reagents: EDC, HATU, trans-cyclooctene (TCO)
Conditions: Mild temperatures, aqueous environments, and neutral pH to maintain the stability of the PEG linker.
Major Products
The major products formed from these reactions are stable bioconjugates and labeled biomolecules, which are useful in various scientific applications .
Scientific Research Applications
Methyltetrazine-amino-PEG8-CH2CH2COOH has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG8-CH2CH2COOH involves its reactivity with specific molecular targets. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctene, forming a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for live-cell imaging and other biological applications .
Comparison with Similar Compounds
Methyltetrazine-amino-PEG8-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:
Methyltetrazine-amino-PEG8-CH2CH2COONHS ester: Contains an NHS ester group instead of a carboxylic acid, making it reactive with amines.
Methyltetrazine-PEG8-amine HCl salt: Contains an amine functional group, making it suitable for different bioconjugation reactions.
These compounds share similar reactivity but differ in their functional groups, which determine their specific applications and reactivity profiles.
Properties
Molecular Formula |
C30H47N5O11 |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H47N5O11/c1-25-32-34-30(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-29(37)38/h2-5H,6-24H2,1H3,(H,31,36)(H,37,38) |
InChI Key |
XAWYQOMAFPUWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


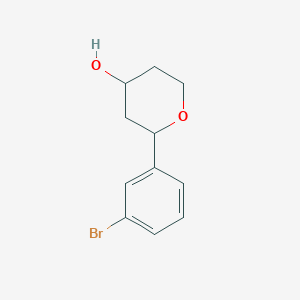
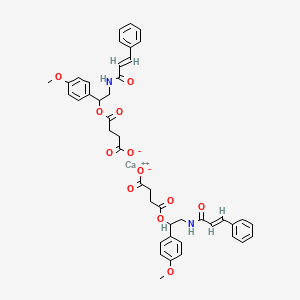
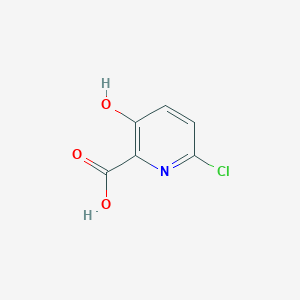

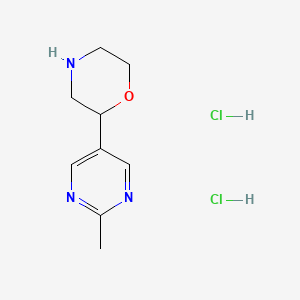
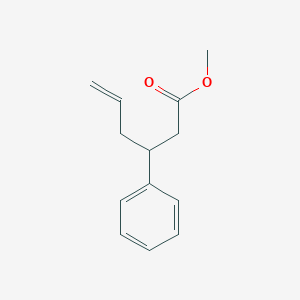

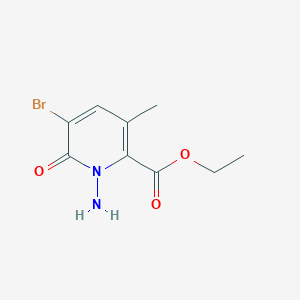
![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)

